3-Bromoimidazo[1,2-a]pyridin-6-ol
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Overview
Description
3-Bromoimidazo[1,2-a]pyridin-6-ol is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromine atom at the 3-position and a hydroxyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromoimidazo[1,2-a]pyridin-6-ol can be synthesized through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines. This reaction typically proceeds via a one-pot tandem cyclization/bromination process. The cyclization to form the imidazo-pyridine ring is promoted by the addition of tert-butyl hydroperoxide (TBHP) in ethyl acetate, and no base is required .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Bromoimidazo[1,2-a]pyridin-6-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl group at the 6-position can participate in oxidation and reduction reactions.
Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo-pyridines, while oxidation and reduction can modify the hydroxyl group to form ketones or alcohols, respectively .
Scientific Research Applications
3-Bromoimidazo[1,2-a]pyridin-6-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents with potential anticancer, antiviral, and antimicrobial properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of 3-Bromoimidazo[1,2-a]pyridin-6-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom and hydroxyl group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Lacks the bromine and hydroxyl groups, making it less reactive in certain chemical reactions.
3-Chloroimidazo[1,2-a]pyridin-6-ol: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
6-Hydroxyimidazo[1,2-a]pyridine: Lacks the bromine atom, which can influence its chemical properties and applications.
Uniqueness
3-Bromoimidazo[1,2-a]pyridin-6-ol is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct reactivity and biological activity. These functional groups enable the compound to participate in a wider range of chemical reactions and enhance its potential as a pharmaceutical agent .
Properties
IUPAC Name |
3-bromoimidazo[1,2-a]pyridin-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-3-9-7-2-1-5(11)4-10(6)7/h1-4,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFYSZARPRVOFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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